1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride
CAS No.:
Cat. No.: VC18155065
Molecular Formula: C9H10Cl2FN
Molecular Weight: 222.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10Cl2FN |
|---|---|
| Molecular Weight | 222.08 g/mol |
| IUPAC Name | 1-(2-chloro-6-fluorophenyl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H9ClFN.ClH/c10-6-2-1-3-7(11)8(6)9(12)4-5-9;/h1-3H,4-5,12H2;1H |
| Standard InChI Key | GJSWWQLBFCUMJN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1(C2=C(C=CC=C2Cl)F)N.Cl |
Introduction
1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride is a complex organic compound that belongs to the class of cyclopropane derivatives. It features a unique three-membered cyclopropane ring attached to a chlorinated and fluorinated phenyl group, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C9H10Cl2FN, and it has a molecular weight of approximately 222.08 g/mol.
Biological Activity and Pharmacological Applications
Research into 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride focuses on its potential biological activities and pharmacological applications. The compound is primarily used in scientific research, particularly in the development of drugs targeting neurological conditions. Its biological activity is influenced by its structural features, which may confer distinct interactions with biological systems compared to its analogs.
Comparison with Analogous Compounds
Several compounds share structural similarities with 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride but differ in specific aspects such as halogen positioning or stereochemistry. A comparison of these compounds highlights their unique features:
| Compound Name | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|
| 1-(5-Chloro-2-fluorophenyl)cyclopropan-1-amine hydrochloride | C9H10Cl2FN | 222.09 | Different halogen positioning on phenyl ring |
| rac-(1R,2S)-2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride | C9H10Cl2FN | 222.08 | Stereoisomeric form with potential different biological activity |
| 2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine hydrochloride | C9H10Cl2FN | 222.08 | Variation in substitution pattern affecting reactivity |
Research Findings and Future Directions
Studies on 1-(2-Chloro-6-fluorophenyl)cyclopropan-1-aminehydrochloride are crucial for understanding its pharmacological profile. Interaction studies with biological systems are essential to elucidate its potential therapeutic applications. Future research should focus on exploring its biological activities and optimizing its synthesis to enhance its utility in drug development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume